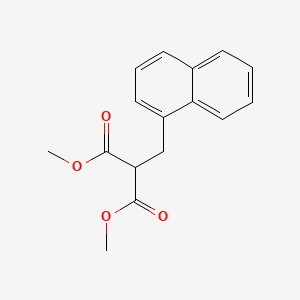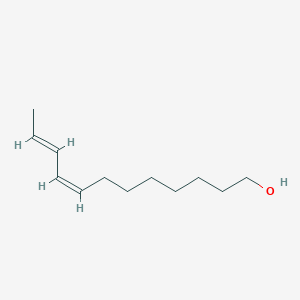
1-Ethoxy-2-methyl-1-penten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally similar to 1-Ethoxy-2-methyl-1-penten-3-one often involves reactions that introduce ethoxy and methyl groups into pentene derivatives. For example, 3,4-Diaminopyridine reacts with 3-ethoxyvinylidene-2,4-pentanedione, indicating methods that could be adapted for synthesizing our compound of interest (Opozda, Łasocha, & Włodarczyk-Gajda, 2006). Additionally, the ethoxycarbonylation of pentene-1 in the presence of a palladium complex catalysts system suggests pathways for introducing ethoxycarbonyl groups into similar structures (Shalmagambetov et al., 2022).
Molecular Structure Analysis
The molecular structure of 1-Ethoxy-2-methyl-1-penten-3-one and related compounds have been extensively studied using spectroscopic methods. For instance, the structure and thermal properties of ethylene/4-methyl-1-pentene copolymers, while not directly analogous, provide insight into how substituents like methyl and ethoxy groups affect molecular conformation and stability (Canetti et al., 2015).
Chemical Reactions and Properties
The reactivity of 1-Ethoxy-2-methyl-1-penten-3-one towards various reagents can be inferred from similar compounds' behavior. For instance, the kinetics of the reaction of 1,1,1-trichloro-4-methoxy-3-penten-2-one with amines suggests potential reactivity patterns for our compound with nucleophiles (Gesser, Zucco, & Nome, 1995).
Physical Properties Analysis
The physical properties of compounds like 1-Ethoxy-2-methyl-1-penten-3-one, such as melting point, boiling point, and solubility, are crucial for understanding their behavior in various chemical environments. Research on similar compounds, such as ethylene/4-methyl-1-pentene copolymers, offers insights into how structural features influence these physical properties (Canetti et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and susceptibility to catalysis, are essential for the practical application of 1-Ethoxy-2-methyl-1-penten-3-one. Studies such as the ethoxycarbonylation reaction of pentene-1 provide a foundation for understanding these aspects (Shalmagambetov et al., 2022).
Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Reaction Studies
1-Ethoxy-2-methyl-1-penten-3-one has been involved in various atmospheric chemistry studies. For instance, its reactions with OH radicals and ozone in the gas phase have been explored. These studies are crucial in understanding atmospheric reactions and the formation of secondary pollutants. For example, Atkinson, Tuazon, and Aschmann (1995) investigated the gas-phase reactions of similar alkenes with OH radicals and NO, identifying products like butanal and pentanal, which are relevant in atmospheric chemistry (Atkinson, Tuazon, & Aschmann, 1995).
Polymer Chemistry
This compound plays a role in polymer chemistry, particularly in copolymerization processes. For instance, Losio, Tritto, Zannoni, and Sacchi (2006) studied ethene/4-methyl-1-pentene copolymers using metallocene-based catalysts, providing insights into polymer structures and properties (Losio, Tritto, Zannoni, & Sacchi, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-1-ethoxy-2-methylpent-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-8(9)7(3)6-10-5-2/h6H,4-5H2,1-3H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUKVGVMFVCANI-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=COCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C(=C/OCC)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-methyl-1-penten-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


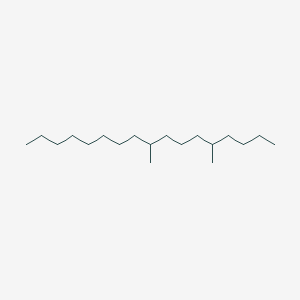

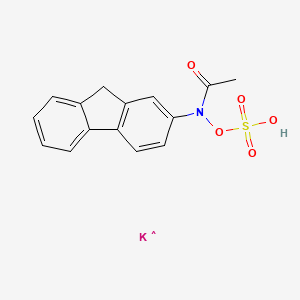

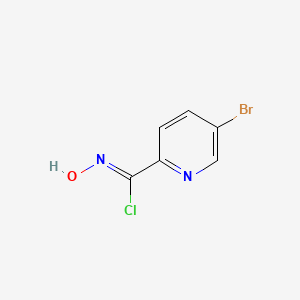
![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)
